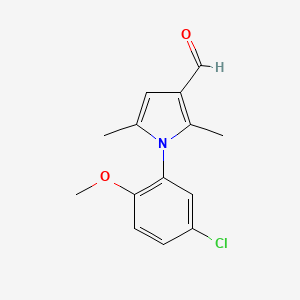

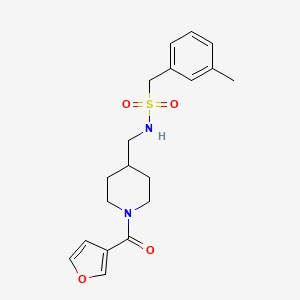

![molecular formula C9H20Cl2N2 B2812512 2,9-Diazaspiro[5.5]undecane dihydrochloride CAS No. 2227206-72-4](/img/structure/B2812512.png)

2,9-Diazaspiro[5.5]undecane dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,9-Diazaspiro[5.5]undecane dihydrochloride is a chemical compound with the linear formula C16H26Cl2N2 . It is a solid substance stored at 2-8°C in an inert atmosphere . The compound has a molecular weight of 317.3 .

Molecular Structure Analysis

The InChI code for this compound is1S/C16H24N2.2ClH/c1-2-5-15(6-3-1)13-18-11-8-16(9-12-18)7-4-10-17-14-16;;/h1-3,5-6,17H,4,7-14H2;2*1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis

This compound is a solid substance that is stored at 2-8°C in an inert atmosphere . It has a molecular weight of 317.3 .Aplicaciones Científicas De Investigación

Biological Activity and Synthesis

2,9-Diazaspiro[5.5]undecane dihydrochloride is involved in the treatment of various disorders, including obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders. The compounds, including those ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, are noted for their bioactivity and synthesis (Blanco‐Ania, Heus, & Rutjes, 2017).

Applications in Chemokine-Mediated Diseases

These compounds are identified as CCR8 antagonists, useful in treating chemokine-mediated diseases, particularly respiratory diseases. Their effectiveness in treating asthma, chronic obstructive pulmonary disease, and rhinitis is highlighted (Norman, 2007).

Synthesis via Spirocyclization

The synthesis of 2,9-Diazaspiro[5.5]undecane derivatives can be achieved through intramolecular spirocyclization of pyridine substrates. This involves in situ activation of the pyridine ring followed by the addition of a β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).

Antihypertensive Properties

These compounds have been studied for their antihypertensive properties, particularly in spontaneously hypertensive rat models. The structural modifications on the spirolactam ring influence their activity, highlighting their potential in antihypertensive medication development (Clark et al., 1983).

Synthesis and Photophysical Studies

Photophysical studies and solvatochromic analysis of diazaspiro compounds have been conducted, providing insights into their chemical properties and potential applications in various fields (Aggarwal & Khurana, 2015).

Microwave-Assisted Synthesis

Microwave-assisted solid-phase synthesis of these compounds has been reported, highlighting a method that enables efficient and rapid synthesis, which is crucial for pharmaceutical development (Macleod et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

2,9-diazaspiro[5.5]undecane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c1-2-9(8-11-5-1)3-6-10-7-4-9;;/h10-11H,1-8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNHLMYEMBTAEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCNCC2)CNC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

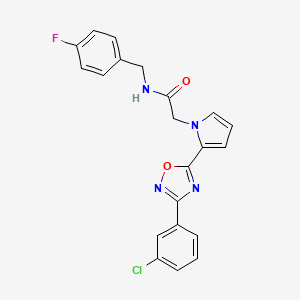

![Ethyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2812435.png)

![N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2812436.png)

![5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-furanone](/img/structure/B2812438.png)

![3-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2812441.png)

![benzyl (2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-oxoethyl)carbamate](/img/structure/B2812442.png)

![N-[4-(Aminomethyl)cyclohexyl]-2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxamide;hydrochloride](/img/structure/B2812449.png)

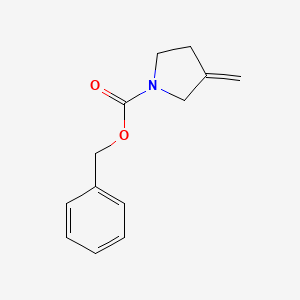

![Tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate](/img/structure/B2812450.png)

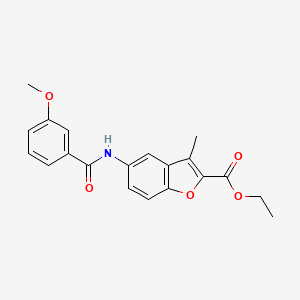

![N-(2,5-dimethylphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2812452.png)